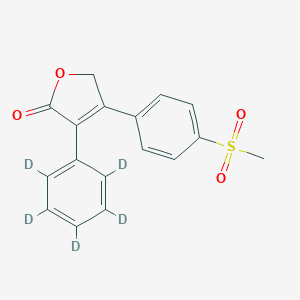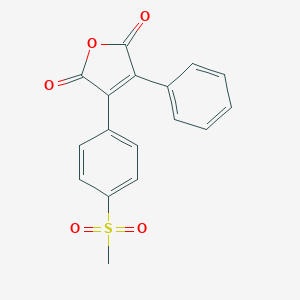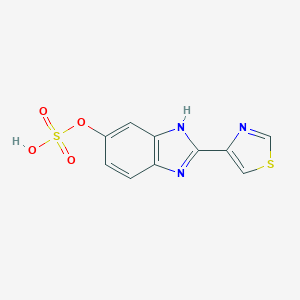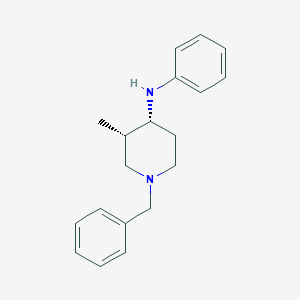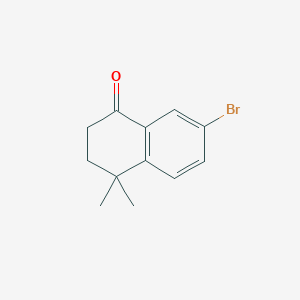
7-溴-4,4-二甲基-3,4-二氢萘-1(2H)-酮
描述
Synthesis Analysis
The synthesis of naphthalene derivatives like 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one often involves multi-step chemical reactions, including bromination, methylation, and specific functional group transformations. A related synthesis approach involves starting from naphthalene-2,3-diol, undergoing methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, and finally, Curtius reaction, hydrogenolysis, and demethylation steps to obtain various substituted naphthalenes (Göksu et al., 2003).
Molecular Structure Analysis
The molecular structure of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one and related compounds is characterized by the presence of a naphthalene backbone with specific substituents that influence its electronic and spatial configuration. These modifications can affect the compound's reactivity, stability, and interaction with other molecules. Structural analyses often employ techniques like X-ray diffraction and NMR spectroscopy to elucidate the arrangement of atoms and bonds within the molecule.
Chemical Reactions and Properties
Chemical reactions involving naphthalene derivatives can include electrophilic aromatic substitution, nucleophilic addition, and cycloaddition reactions. The presence of electron-withdrawing or donating groups on the naphthalene ring influences its reactivity towards different reagents. For instance, brominated naphthalenes can undergo further functionalization through reactions with nucleophiles or can serve as precursors in the synthesis of complex organic molecules (Gabbutt et al., 1994).
科学研究应用
Synthesis of Pan-RAR Agonists
设计为潜在泛RAR(视黄酸受体)激动剂的化合物是从7-溴-4,4-二甲基-3,4-二氢萘-1(2H)-酮合成的。这种化学物质作为创造具有潜在应用于视黄酸受体靶向的分子的起始物质,展示了它在开发靶向核受体的治疗药物中的实用性(Das, Tang, & Evans, 2012)。
Generation of Cycloallenes
研究溴氟卡宾加成到1,4-二氢萘烯中展示了环戊二烯的生成,确认了反应中间体的形成。这一应用突显了该化合物在研究环张力烯烃中的作用,有助于有机和计算化学的进展(Azizoglu, Demirkol, Kilic, & Yildiz, 2007)。
Cytoprotective Effects Study
该化合物已被用于从白树木中分离二氢萘酮,探索其对HepG2细胞氧化损伤的细胞保护作用。这一应用强调了它在天然产物研究中的价值,以及可能发现新抗氧化剂的潜力(Kil, So, Choi, Han, Jin, & Seo, 2018)。
Antimicrobial Activity Exploration
从水生真菌中探索抗菌代谢产物导致了从7-溴-4,4-二甲基-3,4-二氢萘-1(2H)-酮合成的新代谢产物的分离。这表明了它在发现新抗菌剂中的重要性,有助于药物化学领域的发展(Sun, Gao, Shen, Xu, Wang, Liu, & Dong, 2011)。
Development of Benzodiazepine Ligands
该化合物还在识别GABAA受体苯二氮卓位新配体方面起着关键作用。这项研究展示了它在神经科学中的实用性,特别是在开发具有潜在应用于焦虑和睡眠障碍的化合物方面(Szekeres, Atack, Chambers, Cook, Macaulay, Pillai, & Macleod, 2004)。
属性
IUPAC Name |
7-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSBQGIPLDEDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444448 | |
| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
166978-46-7 | |
| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

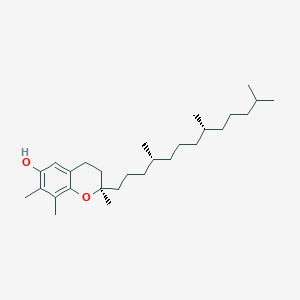
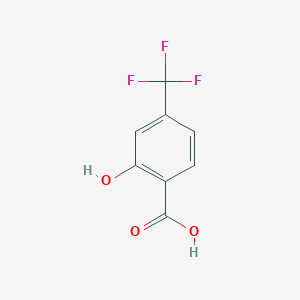
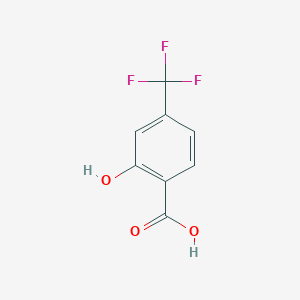
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)

